molecular formula C13H12N4O3 B8406807 4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide

4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide

Cat. No. B8406807
M. Wt: 272.26 g/mol
InChI Key: YDIPXMNBHJLQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide is a useful research compound. Its molecular formula is C13H12N4O3 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-3-nitro-benzoic acid (4-methyl-pyridin-2-yl) amide

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

4-amino-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C13H12N4O3/c1-8-4-5-15-12(6-8)16-13(18)9-2-3-10(14)11(7-9)17(19)20/h2-7H,14H2,1H3,(H,15,16,18)

InChI Key

YDIPXMNBHJLQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product obtained in 116a (550 mg, 2.74 mmol) in 5 mL THF was added to a mixture of 2-amino-4-methyl-pyridine (750 mg, 6.94 mmol) in 10 mL THF under stirring at ambient temperature. The mixture was stirred for 20 min at ambient temperature, then 1 mL methanol was added and the mixture was concentrated i.vac. The residue was purified by HPLC (C18 symmetry, eluent-gradient: (water+0.15% HCOOH)/acetonitrile=90:10->0:100). Conc. ammonia (aq) was added to the product containing fractions until alkaline, and acetonitrile was removed by evaporation. The aqueous mixture was extracted with dichloromethane/methanol 9:1, the combined organic layers dried over MgSO4 and concentrated to dryness i. vac. and the residue triturated with methanol. After filtration, the solid was washed with methanol and dried at 55° C.
Name
116a
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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